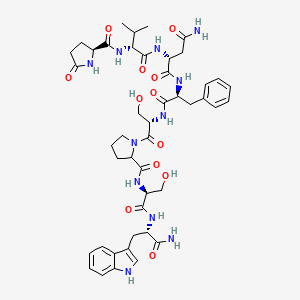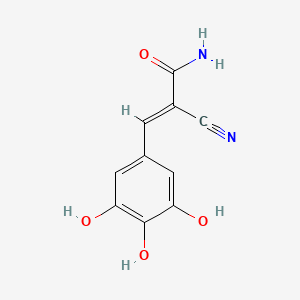![molecular formula C28H29BrN2O2 B13436711 7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo Darifenacin is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat urinary incontinence and overactive bladder. The addition of a bromine atom to the Darifenacin molecule enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. This can be achieved through the reaction of Darifenacin with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 7-Bromo Darifenacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-Bromo Darifenacin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The amide bond in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various derivatives depending on the substituent introduced.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: De-brominated derivatives.
科学的研究の応用
7-Bromo Darifenacin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking the M3 receptor, 7-Bromo Darifenacin reduces bladder contractions, alleviating symptoms of overactive bladder such as urgency, frequency, and incontinence .
類似化合物との比較
Darifenacin: The parent compound, used to treat urinary incontinence and overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used to treat overactive bladder.
Uniqueness: 7-Bromo Darifenacin is unique due to the presence of the bromine atom, which can enhance its binding affinity and selectivity for the M3 receptor. This modification can potentially improve its therapeutic efficacy and reduce side effects compared to its parent compound and other similar drugs .
特性
分子式 |
C28H29BrN2O2 |
|---|---|
分子量 |
505.4 g/mol |
IUPAC名 |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChIキー |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
異性体SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5 |
正規SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13436633.png)

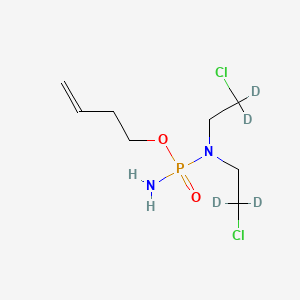
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
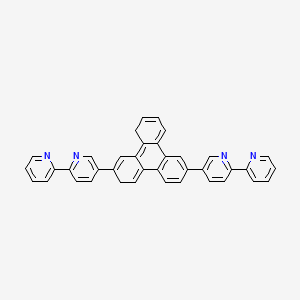
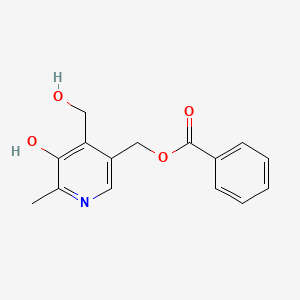
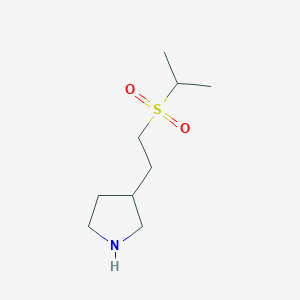

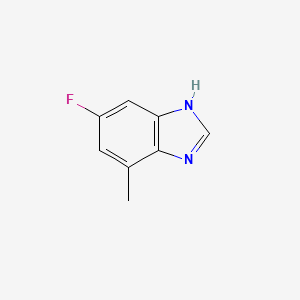
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)

